molecular formula C8H5BrF3NO B1608784 N-(2-bromophenyl)-2,2,2-trifluoroacetamide CAS No. 2727-71-1

N-(2-bromophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1608784
CAS RN: 2727-71-1
M. Wt: 268.03 g/mol
InChI Key: YAIXIJZAVUCEAC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,2,2-trifluoroacetamide, commonly known as BPTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BPTFA is a versatile compound that has been used in various fields of research, including analytical chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Catalytic Reaction Mechanisms

N-(2-bromophenyl)-2,2,2-trifluoroacetamide is studied for its role in catalytic reaction mechanisms. For instance, its reaction with terminal alkyne catalyzed by CuI has been investigated using density functional theory, revealing two possible reaction paths and emphasizing CuI's effectiveness as a catalyst in this process (Zhang, Wang, Li, & Tian, 2013).

Synthesis of Heterocycles

The compound plays a crucial role in the synthesis of various heterocycles. A study demonstrates its use in synthesizing heterocycles incorporated with trifluoroacetamide moiety under both thermal and microwave conditions (Shaaban, 2017).

Fluorinating Agent

Another application is as a fluorinating agent. A related compound, perfluoro-[N-(4-pyridyl)acetamide], derived from trifluoroacetamide, demonstrates the ability to fluorinate various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Domino Reactions in Synthesis

The compound is also used in copper(I) iodide-catalyzed domino reactions for synthesizing polysubstituted 3-chalcogenated indoles, showcasing its versatility in complex chemical syntheses (Liu, Gou, Zhang, & Wu, 2018).

Arylamines Synthesis

In the field of organic synthesis, it has been used to develop a catalytic method for synthesizing primary arylamines from corresponding aryl bromides and iodides, demonstrating its utility in C-N cross-coupling reactions (Tao, Li, Fu, Liu, & Guo, 2008).

Antibacterial and Reactivity Study

A derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, has been synthesized and evaluated for antibacterial activity, as well as studied for its spectroscopic characteristics and reactivity, highlighting its potential in medicinal chemistry (Aswathy et al., 2017).

properties

IUPAC Name

N-(2-bromophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXIJZAVUCEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401366
Record name N-(2-bromophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2,2,2-trifluoroacetamide

CAS RN

2727-71-1
Record name N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2727-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-bromophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of the N-trifluoroacetylaniline (2.00 mmol) and sodium hydrogen carbonate (0.21 g, 2.50 mmol, 1.25 eq) in methanol (10 mL) at 0° C. is added dropwise bromine (0.113 mL, 2.19 mmol, 1.1 eq). The resulting reaction mixture is then stirred at 25° C. for 30 minutes. The reaction mixture is then evaporated under reduced pressure, and the residue is placed in water made acidic to pH 3 with HCl (10 mL). This aqueous mixture is extracted with ethyl acetate (3×15 mL). The extracts is combined, dried (MgSO4), and evaporated under reduced pressure. The residue is column chromatographed using silica gel (approximately 50 g) and elution with an appropriate solvent system to afford the corresponding 2-bromo-N-trifluoroacetylaniline.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.113 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Zhang, L Wang, L Li, A Tian - Chinese Journal of Organic …, 2013 - sioc-journal.cn
The reaction mechanism of N-(2-bromophenyl)-2, 2, 2-trifluoroacetamide and terminal alkyne catalyzed by CuI has been investigated by using density functional theory. The geometries …
Number of citations: 1 sioc-journal.cn
X Yang, H Fu, R Qiao, Y Jiang… - Advanced Synthesis & …, 2010 - Wiley Online Library
We have developed a simple and efficient copper‐catalyzed method for the synthesis of 2‐amino‐1H‐indole‐3‐carboxylate derivatives via cascade reactions of substituted N‐(2‐…
Number of citations: 59 onlinelibrary.wiley.com
R Gou, Y Zhang, S Wu, F Liu - Synlett, 2019 - thieme-connect.com
Polysubstituted 3-chalcogenated indoles were synthesized by a three-component, one-pot, domino reaction of a N-(2-bromophenyl)trifluoroacetamide, a 1-alkyne, a disulfides or …
Number of citations: 11 www.thieme-connect.com
W Li, XF Wu - The Journal of Organic Chemistry, 2014 - ACS Publications
Carbonylation reactions have been widely used in organic synthesis. However, the manipulation of toxic and pressurized carbon monoxide limited their applications in organic …
Number of citations: 92 pubs.acs.org
AJ Chinn, J Hwang, B Kim, CA Parish… - The Journal of …, 2020 - ACS Publications
Herein we report a Cu-catalyzed, site-selective functionalization of peptides that employs an aspartic acid (Asp) as a native directing motif, which directs the site of O-arylation at a …
Number of citations: 9 pubs.acs.org
LC Li, L Zhang, W Wang, R Pan… - International Journal of …, 2016 - Wiley Online Library
The reaction mechanism for C–N coupling of 3‐iodopyridine and pyrazole catalyzed by Cu(I) was studied by the density functional theory. All of the reactants, intermediates, transition …
Number of citations: 3 onlinelibrary.wiley.com
MS Lokolkar, YA Kolekar, PA Jagtap, BM Bhanage - 2023 - Springer
This book chapter intends to give the reader a timely overview of significant copper-catalyzed cross-coupling reaction advancements. Carbon–carbon bond formation through cross-…
Number of citations: 0 link.springer.com
BM Gallagher - 2018 - rdw.rowan.edu
Semi-synthetic compounds are an important part of the therapeutic drug discovery process. The goals of the project were to synthesize different generations of matrine analogues in …
Number of citations: 1 rdw.rowan.edu
Y Loidreau, S Melissen, V Levacher, C Logé… - Organic & …, 2012 - pubs.rsc.org
The condensation of 2-aminoindole-3-carbonitriles and their 3-aminoindole-2-carbonitrile isomers with various DMF-dialkoxyacetals was investigated under microwaves. The …
Number of citations: 16 pubs.rsc.org
张明, 王玲玲, 李来才, 田安民 - 有机化学, 2013 - sioc-journal.cn
采用密度泛函理论的B3LYP 方法对CuI 催化邻溴三氟乙酰基苯胺和端炔合成吲哚的偶联反应机理进行了研究. 在6-31+ G* 基组水平上对反应过程中的所有反应物, 过渡态, 中间体和产物进行了…
Number of citations: 4 sioc-journal.cn

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